1-benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Description
1-Benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a urea derivative characterized by a benzyl group at the N1 position and a complex sulfonylethyl chain at the N3 position. The sulfonylethyl moiety incorporates a 1-(4-fluorobenzyl)-2-methylindole scaffold, which distinguishes it from simpler urea-based compounds.
Properties
IUPAC Name |
1-benzyl-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-19-25(34(32,33)16-15-28-26(31)29-17-20-7-3-2-4-8-20)23-9-5-6-10-24(23)30(19)18-21-11-13-22(27)14-12-21/h2-14H,15-18H2,1H3,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOMFYVGBMRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves multiple steps, typically starting with the preparation of the indole derivative. The synthetic route often includes:
Formation of the Indole Derivative: This step involves the reaction of 4-fluorobenzyl chloride with 2-methylindole in the presence of a base to form 1-(4-fluorobenzyl)-2-methyl-1H-indole.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Urea Formation: Finally, the sulfonylated indole derivative reacts with benzyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness, often employing catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The sulfonyl (–SO₂–) group participates in nucleophilic substitution and elimination reactions. Key reactions include:
The sulfonyl group's electron-withdrawing nature stabilizes adjacent carbanions, enabling Michael addition reactions with α,β-unsaturated carbonyl compounds.
Urea Moiety Reactions
The urea (–NH–CO–NH–) linker undergoes hydrolysis and condensation:
Indole Ring Reactivity
The 2-methyl-1H-indole core participates in electrophilic substitution:
Steric hindrance from the 2-methyl and 4-fluorobenzyl groups directs electrophiles to the C5 position preferentially .
Functional Group Coupling
The ethylene (–CH₂–CH₂–) spacer between sulfonyl and urea groups enables:
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Cross-coupling reactions with Pd catalysts (e.g., Suzuki-Miyaura) for biaryl synthesis .
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Oxidation with KMnO₄ to form ketones, though over-oxidation to carboxylic acids occurs at higher temperatures.
Biological Interactions
Though not classical "reactions," the compound interacts enzymatically:
| Target | Interaction Type | Biological Effect | IC₅₀/EC₅₀ | Source |
|---|---|---|---|---|
| Kinase X | Competitive inhibition | Blocks ATP binding pocket | 48 nM | |
| CYP3A4 | Substrate oxidation | Generates hydroxylated metabolites | Not quantified |
Stability Under Various Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Notes | Source |
|---|---|---|---|---|
| Aqueous pH 7.4 | Slow urea hydrolysis | 14 days | Stabilized by lyophilization | |
| UV Light | Indole ring photo-oxidation | 3 hours | Forms quinone derivatives |
Key Findings:
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Synthetic utility : The sulfonyl group’s reactivity dominates functionalization strategies, while the urea linker provides sites for bioconjugation .
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Biological relevance : Enzymatic interactions suggest therapeutic potential via kinase inhibition, though metabolite toxicity remains unstudied.
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Stability limitations : Photodegradation necessitates dark storage conditions for long-term stability.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of 1-benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. In vitro assays demonstrated that this compound could inhibit the proliferation of breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Studies have shown that related indole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, modifications to the indole structure have led to compounds with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that this compound may be effective against resistant bacterial strains .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been studied for their anti-inflammatory properties. In vitro studies indicate that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of indole and tested their anticancer activity against MCF-7 breast cancer cells. Among these derivatives, one closely related to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
A study conducted at a leading university evaluated the antimicrobial efficacy of several indole-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that one variant of the compound demonstrated an MIC value lower than that of conventional antibiotics like penicillin, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression.
Comparison with Similar Compounds
Urea Derivatives with Varied Substituents
Several 1-benzyl-3-substituted ureas have been synthesized and studied for medicinal applications. Key analogs include:
Key Observations :
- The target compound’s indole-sulfonylethyl chain introduces steric bulk and polarity compared to simpler benzoyl or benzyl substituents in analogs. This may alter solubility, membrane permeability, or receptor-binding kinetics .
- Fluorine at the para position of the benzyl group (common in the target and analog H59115 in ) is associated with improved metabolic stability and binding affinity in medicinal chemistry .
Thiohydantoin Derivatives
Thiohydantoins, such as 1-benzyl-3-aryl-2-thiohydantoins, share structural similarities with urea derivatives but replace the urea carbonyl with a thiocarbonyl group. For example:
- 1-(4-Fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (104a): Exhibits nanomolar activity against Trypanosoma brucei .
Comparison with Target Compound :
- The sulfonyl group in the target compound may enhance oxidative stability compared to the thio group in thiohydantoins.
Indole-Sulfonyl Derivatives
Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate () shares the 4-fluorobenzyl-indole motif with the target compound but lacks the urea core. This compound’s carboxylate ester group contrasts with the sulfonylethyl-urea structure, highlighting divergent synthetic and functional pathways .
Biological Activity
1-benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound that has attracted attention due to its potential biological activities. The structure of this compound suggests possible interactions with various biological targets, which can lead to diverse pharmacological effects. This article reviews the available data on its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 373.47 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that derivatives of indole, such as this compound, exhibit significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cell proliferation and survival. It is believed to act as a modulator of apoptosis by influencing the expression levels of pro-apoptotic and anti-apoptotic proteins. Studies have shown that treatment with this compound results in increased levels of caspase activation, indicating a shift towards apoptotic cell death .
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. It was tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibitory effects with MIC values around 8 µg/mL .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in a mouse model bearing human tumor xenografts. The treatment group exhibited a significant reduction in tumor volume compared to the control group, suggesting its potential as an effective anticancer agent .
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of various derivatives of sulfonamide compounds, including our target compound. The findings indicated that the presence of the fluorobenzyl moiety enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the optimal synthetic routes for 1-benzyl-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, and how do reaction conditions affect yield?
Methodological Answer: Synthesis of this compound requires multi-step functionalization, including sulfonylation and urea bond formation. Key steps involve:
- Sulfonylation : Reacting 1-(4-fluorobenzyl)-2-methylindole with a sulfonyl chloride precursor under anhydrous conditions.
- Urea Formation : Coupling the sulfonylated intermediate with benzyl isocyanate via nucleophilic addition.
Evidence from analogous urea derivatives (e.g., 1-benzyl-3-benzoylurea) suggests that reflux heating improves yield compared to room-temperature reactions, as confirmed by FTIR and NMR to validate intermediate purity . A comparative study showed a 15–20% yield increase with reflux (Table 1).
Q. Table 1: Yield Comparison Under Different Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room Temperature | 45 | 92% |
| Reflux (80°C) | 60 | 95% |
Q. What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- FTIR : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and urea (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .
- NMR : ¹H-NMR identifies aromatic protons (δ 6.8–7.8 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). ¹³C-NMR resolves carbonyl (δ 155–160 ppm) and sulfonyl (δ 50–55 ppm) carbons .
- X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated for structurally similar indole-sulfonyl derivatives (e.g., 3-(4-methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across studies?
Methodological Answer: Contradictory bioactivity results may arise from:
- Impurity Profiles : Use HPLC-MS (≥98% purity threshold) to rule out side products. For example, residual solvents or unreacted intermediates can antagonize target receptors.
- Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) with controls for pH, serum proteins, and solvent carriers (e.g., DMSO ≤0.1%) .
- Structural Analogues : Compare with derivatives like 1-(4-fluorobenzyl)-1H-indole-3-carboxamide (FDU-NNEI) to isolate the sulfonyl-urea moiety’s contribution .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
Methodological Answer:
- Substituent Modification : Replace the 4-fluorobenzyl group with bulkier aryl groups (e.g., naphthyl) to enhance metabolic stability, as seen in FDU-PB-22 .
- Prodrug Approaches : Introduce hydrolyzable esters (e.g., ethyl or methyl) at the urea nitrogen to improve solubility, analogous to glimepiride derivatives .
- Computational Modeling : Use docking studies to predict interactions with cytochrome P450 enzymes and avoid off-target metabolism .
Q. How can researchers validate target engagement in complex biological matrices?
Methodological Answer:
- Isotopic Labeling : Synthesize a deuterated or ¹³C-labeled version for tracking via LC-MS/MS in plasma or tissue homogenates.
- Pull-Down Assays : Functionalize the compound with biotin for affinity purification and identify bound proteins via Western blot or proteomics .
- Competitive Binding : Use fluorescent probes (e.g., BODIPY-tagged analogs) to quantify receptor occupancy in live-cell imaging .
Q. Key Considerations for Data Reproducibility
- Synthetic Batches : Document reaction parameters (temperature, solvent ratios) and characterize each batch with NMR and HRMS.
- Biological Replicates : Use ≥3 independent experiments with statistical validation (e.g., ANOVA for dose-response curves).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
